Keramaphidin B -

Keramaphidin B

Catalog Number: EVT-1584699
CAS Number:
Molecular Formula: C26H40N2
Molecular Weight: 380.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Keramaphidin B is a natural product found in Amphimedon with data available.
Overview

Keramaphidin B is a complex pentacyclic alkaloid originally isolated from the marine sponge Kerama, noted for its intriguing biological activities and structural features. This compound has garnered attention due to its potential as a biogenetic precursor of manzamine alkaloids, which are known for their diverse pharmacological properties, including anti-tumor, anti-viral, and anti-inflammatory activities. Keramaphidin B's unique structure and biological profile make it a target for synthetic chemists aiming to develop efficient synthetic routes for its production.

Source and Classification

Keramaphidin B was first identified from marine sponges, specifically from the genus Kerama. It belongs to the class of alkaloids, which are naturally occurring compounds that mainly contain basic nitrogen atoms. Alkaloids often exhibit significant pharmacological effects and are widely studied for their therapeutic potential.

Synthesis Analysis

The synthesis of Keramaphidin B has been approached through various strategies, primarily focusing on the construction of its complex ring system. Notable methods include:

  • Bifunctional Organocatalytic Reactions: Recent synthetic efforts have employed bifunctional cinchona-derived thiourea organocatalysts to facilitate enantio- and diastereoselective Michael additions. This method is crucial in establishing the stereochemistry of the piperidine core of Keramaphidin B .
  • Diels-Alder Reactions: The total synthesis often involves Diels-Alder reactions, both intramolecular and intermolecular, which are key steps in forming the cyclic structures necessary for the compound .
  • Ring-Closing Metathesis: The use of ring-closing alkyne metathesis (RCM) has been highlighted as an effective strategy for constructing the 11-membered and 13-membered rings that characterize Keramaphidin B .

Technical Details

  • The synthesis typically starts with simpler precursors that undergo several transformations, including oxidation, aminolysis, and lactonization.
  • The construction of advanced intermediates is achieved through sequences that include nitro-Mannich lactamization and selective hydrogenation processes.
Molecular Structure Analysis

Keramaphidin B possesses a complex molecular structure characterized by multiple rings. The molecular formula is C21H26N2O3C_{21}H_{26}N_2O_3, indicating a significant number of carbon and nitrogen atoms that contribute to its intricate framework.

Structural Data

  • Molecular Weight: Approximately 354.44 g/mol.
  • Stereochemistry: The compound features several stereogenic centers, which are critical for its biological activity.
Chemical Reactions Analysis

The chemical reactivity of Keramaphidin B can be attributed to its functional groups and ring structures. Key reactions include:

  • Michael Addition: This reaction is pivotal in forming new carbon-carbon bonds while establishing stereochemistry at specific centers.
  • Diels-Alder Reactions: These cycloaddition reactions are essential for constructing the polycyclic framework of Keramaphidin B.

Technical Details

  • The regioselectivity in these reactions is often controlled through dynamic crystallization techniques, ensuring high yields and desired stereochemical outcomes .
Mechanism of Action

While specific mechanisms of action for Keramaphidin B are still under investigation, it is believed to interact with various biological targets due to its structural complexity. Preliminary studies suggest that it may affect cellular pathways involved in cancer progression and inflammation.

Process Data

  • Research indicates that Keramaphidin B may exhibit cytotoxicity against certain cancer cell lines, although detailed mechanisms at the molecular level remain to be elucidated.
Physical and Chemical Properties Analysis

Keramaphidin B exhibits several notable physical and chemical properties:

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar alkaloids.
Applications

Keramaphidin B has significant potential in scientific research, particularly in pharmacology:

  • Anticancer Research: Its ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent.
  • Drug Development: The structural features of Keramaphidin B provide a scaffold for designing new drugs targeting various diseases.
Biosynthesis and Biogenetic Pathways of Keramaphidin B

Baldwin’s Hypothesis: Intramolecular Diels-Alder Reaction in Manzamine Alkaloid Biosynthesis

The cornerstone proposal for keramaphidin B’s origin lies in Baldwin and Whitehead’s 1992 hypothesis, which posits a spontaneous intramolecular Diels-Alder (IMDA) reaction as the key macrocycle-annulating step. This hypothesis suggests that a bis-3-alkyldihydropyridine macrocycle, formed from ammonia, acrolein (C₃ unit), and a C₁₀ dialdehyde, undergoes a thermally allowed [4+2] cycloaddition. The IMDA reaction constructs the pentacyclic core of keramaphidin B in a single transformation. Experimental validation was achieved in 1998 through a biomimetic synthesis where the macrocyclic diene precursor (2), when heated in a pH-buffered aqueous solution, yielded keramaphidin B (1) following reduction with NaBH₄. This reaction provided the first experimental evidence for Baldwin’s hypothesis, though the yield was low (0.3%), highlighting inherent chemical challenges [1] [3] [7].

Table 1: Key Components of Baldwin's Keramaphidin B Biosynthesis Hypothesis

ComponentProposed RoleExperimental Support
Bis-dihydropyridine macrocycleDiels-Alder substrateSynthesized in vitro
Intramolecular Diels-AlderForms pentacyclic scaffoldObserved in buffered aqueous solution (0.3% yield)
NaBH₄ reductionConverts iminium intermediate to keramaphidin BFinal step in biomimetic synthesis

Role of Keramaphidin B as a Putative Biosynthetic Intermediate in Manzamine Family Alkaloids

Keramaphidin B occupies a central position in manzamine alkaloid biosynthesis as the putative tetracyclic precursor to more oxidized and complex structures. Isolation of keramaphidin B from sponges (Amphimedon spp.), alongside ircinals A/B and manzamines A/C, provides natural precedence for its intermediacy. Baldwin’s pathway envisions keramaphidin B undergoing oxidative ring expansion to form the 13-membered macrocycle of ircinal A, followed by β-carboline incorporation (from tryptophan) to yield manzamine A. This stepwise progression—macrocycle → keramaphidin B (via IMDA) → ircinal A → manzamine A—is supported by the co-occurrence of these metabolites in sponges and biomimetic total syntheses of manzamine A that utilize keramaphidin B-like intermediates [1] [3] [5].

Comparative Analysis of Baldwin’s and Marazano’s Biogenetic Proposals

While Baldwin’s hypothesis remains dominant, Marazano proposed an alternative route addressing dihydropyridine instability. Marazano’s model substitutes Baldwin’s acrolein and dialdehyde with malondialdehyde (10) and an amino aldehyde (11), generating an aminopentadienal species (12). This intermediate undergoes cyclization to form a common tetrahydropyridine scaffold (13), potentially leading to both keramaphidin B and halicyclamine alkaloids. The key distinction lies in precursor stability: Marazano’s aminopentadienal may resist redox disproportionation better than Baldwin’s dihydropyridine. However, both proposals share critical limitations:

  • Acrolein/Malondialdehyde Reactivity: Neither acrolein (Baldwin) nor malondialdehyde (Marazano) has biosynthetic precedent as discrete building blocks due to high toxicity and reactivity [5] [7].
  • Dialdehyde Implausibility: Long-chain C₁₀ dialdehydes lack biological precedent as primary metabolites [5].

Table 2: Comparison of Baldwin’s and Marazano’s Biosynthetic Hypotheses

FeatureBaldwin's HypothesisMarazano's Hypothesis
Key PrecursorsAcrolein, NH₃, C₁₀ dialdehydeMalondialdehyde, Amino aldehyde
Initial CyclizationBis-dihydropyridine formationAminopentadienal cyclization
Diels-Alder StepIntramolecular (forms keramaphidin B)Intramolecular (forms halicyclamines)
StrengthsSupported by biomimetic synthesisAvoids unstable dihydropyridine
WeaknessesPrecursor toxicity; low yieldsNo metabolic precedent for malondialdehyde

Enzymatic vs. Non-Enzymatic Pathways in Macrocyclic Ring Formation

The IMDA reaction central to keramaphidin B formation presents a key question: is it enzyme-catalyzed or spontaneous? Biomimetic syntheses demonstrate that keramaphidin B forms non-enzymatically in aqueous buffer, albeit inefficiently (0.3% yield). This suggests enzymes may not be essential for cyclization. However, enzymatic involvement could enhance efficiency by:

  • Substrate Channelling: Pre-organizing the macrocyclic diene into a reactive conformation.
  • Redox Control: Preventing dihydropyridine disproportionation—a major side reaction observed in vitro.
  • Stereoselectivity: Ensuring correct stereochemistry in the complex pentacyclic product [5] [7].Despite keramaphidin B’s isolation from sponges, no Diels-Alderase enzyme specific to manzamine biosynthesis has been identified. This supports a potentially non-enzymatic, thermodynamically driven cyclization under physiological conditions [1] [5].

Challenges in Validating Biosynthetic Precursors: Acrolein, Ammonia, and Dialdehyde Reactivity

Validating Baldwin’s proposed precursors faces significant biochemical hurdles:

  • Acrolein Toxicity: Acrolein is a cytotoxic electrophile generated during lipid peroxidation. No biosynthetic pathways utilize it as a direct building block, suggesting ammonia and acrolein condensation is unlikely in vivo [5].
  • Ammonia Availability: While ammonium ions exist in cells, free ammonia (NH₃) is scarce at physiological pH. Transamination reactions typically provide nitrogen for alkaloids, not gaseous ammonia [5] [7].
  • Dialdehyde Instability: Long-chain dialdehydes (e.g., Baldwin’s C₁₀ unit) are reactive and prone to polymerization. No enzymatic systems are known to produce or handle such species, contrasting with common monoaldehyde lipids [5].These challenges necessitate reevaluating precursor origins. Alternative routes may involve:
  • Polyketide-Derived Chains: PKS systems could generate reduced chains resembling Baldwin’s dialdehyde, but manzamine chain-length diversity (C₈–C₁₆) exceeds typical PKS precision [2].
  • Amino Acid-Derived Nitrogen: Glutamate or ornithine could provide nitrogen more plausibly than ammonia [5] [7].

Table 3: Experimental Evidence for Keramaphidin B Biosynthesis

Study TypeKey FindingsLimitations
Biomimetic Synthesis (Baldwin)Keramaphidin B formed via IMDA in buffer (0.3% yield)Low yield; precursor disproportionation side reactions
Cyclic Allene ApproachAzacyclic allene intermediates enable alternative D-A routes to keramaphidin BNon-biomimetic; synthetic utility over biosynthetic relevance
Natural Co-occurrenceKeramaphidin B, ircinals, and manzamines isolated from same spongesDoes not prove direct precursor-product relationship

Properties

Product Name

Keramaphidin B

IUPAC Name

(1R,2S,10Z,16R,23Z,27S)-5,18-diazapentacyclo[12.12.1.11,5.02,16.018,27]octacosa-10,14,23-triene

Molecular Formula

C26H40N2

Molecular Weight

380.6 g/mol

InChI

InChI=1S/C26H40N2/c1-3-7-11-16-27-18-14-24-23-19-22(13-9-5-1)25-26(24,21-27)15-10-6-2-4-8-12-17-28(25)20-23/h1-2,5-6,19,23-25H,3-4,7-18,20-21H2/b5-1-,6-2-/t23-,24-,25-,26-/m0/s1

InChI Key

WWQLAWPZBZACNJ-CCNZYGDDSA-N

Synonyms

keramaphidin B

Canonical SMILES

C1CCN2CCC3C4CN5CCCCC=CCCC3(C2)C5C(=C4)CCC=CC1

Isomeric SMILES

C1CCN2CC[C@H]3[C@@H]4CN5CCCC/C=C\CC[C@@]3(C2)[C@@H]5C(=C4)CC/C=C\C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.